4-Dimethylamino-3,3-dimethylpiperidine
Description
4-Dimethylamino-3,3-dimethylpiperidine is a substituted piperidine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and two methyl groups (-CH₃) at the 3,3-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,N,3,3-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2)7-10-6-5-8(9)11(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
LTVSDBIRNKOKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
2.2 Stereochemical and Conformational Effects
- cis- vs. trans-2,3-Dimethylpiperidine Key Finding: The cis-2,3-dimethyl isomer adopts a chair conformation with axial α-substituents, favoring lower-energy transition states during acylation reactions. This contrasts with trans isomers, which require unfavorable di-axial conformations . Implications: For 4-Dimethylamino-3,3-dimethylpiperidine, the 3,3-dimethyl groups likely enforce a rigid chair conformation, enhancing stereoselectivity in reactions.
Data Tables
Table 2: Conformational and Reactivity Insights
Research Findings and Mechanistic Insights
- Synthetic Utility: Microwave-assisted synthesis (e.g., 130°C for 2 hours) is effective for piperidine-quinoline hybrids, though yields vary with substituents .
- Catalytic Applications: Piperidines with electron-donating groups (e.g., dimethylamino) may act as ligands or catalysts, akin to DMAP (4-dimethylaminopyridine), which is widely used in acylation reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-dimethylamino-3,3-dimethylpiperidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of piperidine derivatives often involves reductive amination, alkylation, or cyclization reactions. For this compound, a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and purity . Computational tools like quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and transition states, reducing trial-and-error experimentation . Characterization via H/C NMR and GC-MS is critical to confirm structural integrity, with comparison to analogous piperidine derivatives (e.g., benzylpiperidine or fluorinated analogs) aiding spectral interpretation .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from stereochemical complexity or solvent effects. Employing 2D NMR techniques (e.g., COSY, NOESY) clarifies coupling patterns and spatial arrangements of substituents . For ambiguous cases, X-ray crystallography or comparative analysis with structurally similar compounds (e.g., 3-[(4-methylphenyl)methyl]piperidine) provides definitive confirmation . Theoretical calculations (e.g., molecular dynamics simulations) can model solvent interactions and predict spectral shifts .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in catalytic systems, and how can steric effects be quantified?
- Methodological Answer : Steric hindrance from the 3,3-dimethyl groups may influence nucleophilic or electrophilic reactivity. Kinetic studies (e.g., rate determination under varying substituent conditions) paired with molecular volume calculations (e.g., using Connolly surfaces) quantify steric effects . In catalytic applications (e.g., asymmetric synthesis), chiral chromatography or circular dichroism (CD) can assess enantioselectivity, while Hammett plots correlate electronic effects with reaction outcomes .
Q. How do structural modifications to the piperidine ring (e.g., dimethylamino vs. methylbenzyl groups) impact biological activity, and what computational tools validate these relationships?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., N-(4-methylbenzyl)piperidin-3-amine hydrochloride) identify pharmacophoric features . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while free-energy perturbation (FEP) calculations quantify substituent contributions to binding . In vitro assays (e.g., enzyme inhibition) validate predictions, with statistical rigor ensured via ANOVA or multivariate regression .
Q. What strategies mitigate data reproducibility challenges in kinetic studies involving this compound?
- Methodological Answer : Reproducibility issues often stem from uncontrolled variables (e.g., trace moisture in solvents). Robust experimental design includes:
- Control experiments : Baseline kinetic runs without catalysts.
- Standardized protocols : Adherence to CRDC guidelines for reaction fundamentals (RDF2050112) .
- Data validation : Cross-laboratory replication using open-access datasets (e.g., PubChem) .
- Error analysis : Reporting confidence intervals and using Bayesian statistics to quantify uncertainty .
Methodological and Theoretical Considerations
Q. How can researchers design experiments to probe the thermodynamic stability of this compound derivatives under varying pH conditions?
- Methodological Answer : pH-dependent stability is assessed via accelerated degradation studies (e.g., HPLC monitoring at 40–80°C) . Thermodynamic parameters (e.g., ΔG, ΔH) are derived from van’t Hoff plots, while computational tools (e.g., Gaussian) calculate protonation states and pKa values . For industrial relevance, align with CRDC subclass RDF2050104 (membrane/separation technologies) to model purification challenges .
Q. What interdisciplinary approaches integrate synthetic chemistry and computational modeling to streamline the development of this compound-based therapeutics?
- Methodological Answer : High-throughput screening (HTS) combined with machine learning (e.g., random forest models) identifies lead compounds. Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) optimize synthetic routes . Collaborative frameworks (e.g., ICReDD’s computational-experimental feedback loop) enhance efficiency, reducing development timelines by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
